2-chloro-N-cyclopropylacetamide
Overview
Description
2-Chloro-N-cyclopropylacetamide is an organic compound with the molecular formula C5H8ClNO It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further bonded to a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropylamine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and chloroacetic acid.
Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: Cyclopropylamine and chloroacetic acid.
Reduction: Cyclopropylmethylamine.
Scientific Research Applications
2-Chloro-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropylacetamide involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to the inhibition of ergosterol synthesis in fungal cell membranes, leading to cell membrane disruption and fungal cell death. Additionally, it may inhibit certain enzymes involved in DNA synthesis, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
N-Cyclopropylacetamide: Lacks the chloro substituent.
2-Bromo-N-cyclopropylacetamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 2-Chloro-N-cyclopropylacetamide is unique due to the presence of both a chloro group and a cyclopropyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-cyclopropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWIVSGEQGESFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352827 | |
Record name | 2-chloro-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19047-31-5 | |
Record name | 2-chloro-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-cyclopropylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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